
CPCCOEt
Overview
Description
CPCCOEt, also known as ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate, is a compound used primarily in scientific research. It acts as a non-competitive antagonist at the metabotropic glutamate receptor subtype 1 (mGluR1). This compound is known for its high selectivity, although it has only moderate binding affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPCCOEt involves several steps. The key intermediate is 7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylic acid, which is then esterified with ethanol to form the ethyl ester. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
While this compound is primarily used in research and not produced on an industrial scale, the methods used in its synthesis can be scaled up. The process involves the same steps as in laboratory synthesis but with larger quantities of reagents and optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
CPCCOEt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Pharmacological Profile
CPCCOEt is characterized by its ability to inhibit glutamate-induced intracellular calcium increases specifically at the mGluR1b subtype, with an IC50 value of approximately 6.5 µM. Importantly, it does not interfere with glutamate binding, making it a non-competitive antagonist . This selectivity allows researchers to investigate the specific roles of mGluR1 in various physiological and pathological processes without confounding effects from other glutamate receptors.
Pain Modulation
This compound has been utilized to study pain mechanisms, particularly in models of inflammatory pain. In experiments involving formalin-induced pain in rodents, this compound effectively reduced nociceptive behavior, highlighting its potential role in modulating pain pathways mediated by mGluR1 .
Table 1: Effects of this compound on Pain Responses
Study | Model | Dose (µM) | Effect |
---|---|---|---|
Cochilla & Alford (1998) | Formalin test | 100 | Reduced licking behavior |
Han & Neugebauer (2005) | CeA microinjection | 50 | Inhibited pain response |
Memory and Learning Studies
Research has demonstrated that this compound influences memory processes. In behavioral tests assessing spatial learning and memory, administration of this compound resulted in impaired performance, suggesting that mGluR1 plays a critical role in cognitive functions .
Table 2: Impact of this compound on Cognitive Functions
Study | Task | Dose (µM) | Outcome |
---|---|---|---|
Cozzoli et al. (2012) | Morris water maze | 50 | Impaired spatial learning |
Jackson et al. (2010) | Contextual fear conditioning | 100 | Reduced memory retention |
Behavioral Studies
This compound has also been employed to explore behavioral responses linked to emotional regulation and addiction. Its antagonistic effects on mGluR1 have been shown to alter responses to stressors and drug-related cues, indicating its utility in addiction research .
Table 3: Behavioral Effects of this compound
Study | Context | Dose (µM) | Findings |
---|---|---|---|
El-Kouhen et al. (2005) | Alcohol consumption | 25 | Decreased binge drinking |
Kawasaki et al. (2004) | Stress response | 100 | Altered anxiety-like behavior |
Mechanistic Insights
The mechanism of action for this compound involves its binding to the transmembrane domain of mGluR1, specifically interacting with residues that disrupt receptor activation without affecting ligand binding . This unique property allows researchers to delineate the signaling pathways activated by mGluR1 independently from other glutamate receptors.
Mechanism of Action
CPCCOEt exerts its effects by inhibiting the signaling of the metabotropic glutamate receptor subtype 1 without affecting glutamate binding. It selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b. The compound interacts with specific amino acids, Thr815 and Ala818, located at the extracellular surface of transmembrane segment VII, disrupting receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain .
Comparison with Similar Compounds
CPCCOEt is unique due to its selective non-competitive antagonistic properties at mGluR1. Similar compounds include:
PHCCC: Another mGluR1 antagonist with different binding properties.
LY367385: A competitive antagonist at mGluR1.
JNJ16259685: A highly selective mGluR1 antagonist with a different mechanism of action.
Compared to these compounds, this compound is distinguished by its non-competitive inhibition and specific interaction with the receptor .
Biological Activity
CPCCOEt, or 7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester, is a selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This compound has garnered attention for its unique mechanism of action and potential therapeutic applications in neurological disorders and cancer.
This compound selectively inhibits mGluR1 without affecting ligand binding, which distinguishes it from other antagonists. Research indicates that it reduces glutamate-induced intracellular calcium increases with an IC50 of approximately 6.5 μM . It operates as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding pocket, specifically involving the third extracellular loop of mGluR1α . This interaction disrupts the receptor's activation process, providing insights into its biological activity.
Pharmacological Profile
The pharmacological profile of this compound reveals its specificity for mGluR1, as it does not exhibit significant effects on other mGluR subtypes (e.g., mGluR2, mGluR4, etc.) even at higher concentrations (up to 100 μM) . The compound's noncompetitive nature was confirmed through Schild analysis, indicating that it decreases the efficacy of glutamate-stimulated phosphoinositide hydrolysis without altering the EC50 value .
Effects on Neuronal Activity
This compound has been shown to modulate cholinergic synaptic transmission. In vitro studies demonstrated that application of this compound significantly decreased the amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cholinergic neurons, suggesting its role in regulating synaptic strength . Specifically, at a concentration of 100 μM, it reduced nEPSC amplitudes to 78% of baseline levels, indicating a robust inhibitory effect on cholinergic signaling .
Impact on Cancer Cell Lines
Recent studies have highlighted this compound's potential in cancer therapy. In experiments involving human melanoma cells (HBMC and n15006), treatment with 200 μM this compound resulted in a significant reduction in cell proliferation and mitochondrial dehydrogenase activity over three days. The compound induced morphological changes in treated cells, making them appear more spindle-shaped, indicative of altered cellular dynamics .
Table: Effects of this compound on Melanoma Cells
Concentration (μM) | Cell Proliferation (%) | Mitochondrial Activity (%) |
---|---|---|
50 | Not significant | Not significant |
100 | Moderate reduction | Moderate reduction |
200 | Significant reduction | Significant reduction |
Case Studies and Research Findings
- Cholinergic Modulation : In a study examining cholinergic synaptic strength, this compound application led to a notable decrease in synaptic responses, reinforcing its role as a modulator in cholinergic neurotransmission .
- Tumor Growth Inhibition : In melanoma cell lines, this compound not only inhibited cell growth but also exhibited synergistic effects when combined with docetaxel, suggesting potential for enhanced therapeutic strategies against cancer .
- Neurophysiological Effects : Research indicates that this compound can influence locomotor frequency by blocking presynaptic facilitation during action potential trains, further establishing its relevance in neurophysiological contexts .
Q & A
Basic Research Questions
Q. What experimental methods are used to confirm CPCCOEt’s selectivity for mGlu1 receptors?
To validate this compound’s selectivity, researchers employ radioligand binding assays and functional activity screens across mGluR subtypes. For instance, IC50 values are determined using calcium mobilization assays in cells expressing hmGluR1 versus other subtypes (e.g., hmGluR2, -4a, -5a). A study confirmed this compound’s IC50 of 6.5 μM for mGlu1 and no activity at 100 μM for other subtypes, highlighting its specificity . Additionally, docking studies (e.g., with 7TM domain models) visualize interactions between this compound and mGlu1’s transmembrane helices, distinguishing its binding from structurally unrelated antagonists like MPEP .
Q. How can researchers optimize this compound solubility and stability for in vitro studies?
this compound dissolves optimally in DMSO (up to 100 mM) or ethanol (up to 5 mM). For stability, freshly prepared solutions are recommended; however, aliquots stored at -20°C in airtight containers retain activity for ~1 month. Post-thaw, equilibration at room temperature for 1 hour prevents precipitation . Methodological rigor includes verifying solubility via spectrophotometry and confirming antagonist efficacy post-storage using functional assays (e.g., glutamate-induced calcium flux inhibition).
Advanced Research Questions
Q. How to design studies investigating this compound’s allosteric modulation without interfering with orthosteric ligand binding?
this compound’s non-competitive antagonism requires dual-measurement approaches :
- Binding assays : Use radiolabeled orthosteric ligands (e.g., [³H]glutamate) to confirm this compound does not displace them, even at high concentrations .
- Functional readouts : Measure intracellular calcium or IP3 levels to assess mGlu1 activity suppression. For example, in mGluR1b-expressing cells, this compound reduces glutamate efficacy without altering binding affinity, confirming allosteric modulation .
- Structural modeling : Compare docking poses of this compound and orthosteric ligands to identify non-overlapping binding pockets .
Q. What strategies reconcile contradictory findings on this compound’s binding interactions with MPEP?
While MPEP (mGlu5 antagonist) and this compound share overlapping spatial regions in mGlu1’s 7TM domain, their interactions with helices differ:
- Competitive displacement assays : Show this compound displaces MPEP in mGlu1 but not mGlu5, suggesting subtype-specific overlap .
- Chimeric receptor studies : Replace mGlu1 helices with mGlu5 sequences to pinpoint residues critical for this compound-MPEP interactions.
- Free energy calculations : Use molecular dynamics simulations to quantify binding energies and steric clashes, explaining why this compound’s ethyl ester group prevents mGlu5 binding .
Q. How can PICOT frameworks guide in vivo studies on this compound’s neuroprotective effects?
Apply the PICOT format to structure research questions:
- Population : Adult mice with induced ischemic stroke.
- Intervention : this compound (10 mg/kg, i.p.) administered post-ischemia.
- Comparison : Vehicle control vs. MPEP-treated group.
- Outcome : Infarct volume reduction (MRI) and motor function recovery (rotarod test).
- Time : Outcomes measured at 24h, 72h, and 7d post-intervention. This framework ensures specificity, enabling targeted literature searches (e.g., prior mGlu1 antagonist trials) and robust study designs (e.g., blinded outcome assessment) .
Q. Methodological Challenges and Data Analysis
Q. What statistical approaches address variability in this compound’s efficacy across cell lines?
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values in HEK293 vs. neuronal cells) to calculate weighted averages and heterogeneity indices.
- Dose-response normalization : Express this compound’s effect as % inhibition relative to maximal glutamate response, controlling for receptor expression levels .
- Bayesian modeling : Incorporate prior data on mGlu1 expression variability to adjust potency estimates.
Q. How to identify understudied areas in this compound research using systematic reviews?
Conduct a PRISMA-guided review to map existing literature:
- Search terms : “this compound” AND (“mGlu1” OR “neuroprotection” OR “synaptic plasticity”).
- Gaps identified : Few studies explore this compound in glial cells or its role in chronic pain models.
- Thematic synthesis : Highlight discrepancies in reported IC50 values (e.g., 6.5 μM in mGlu1b vs. 15 μM in cerebellar neurons) .
Q. Tables for Key Data Reference
Parameter | Value | Source |
---|---|---|
Solubility in DMSO | 100 mM | |
IC50 for hmGluR1 | 6.5 μM | |
Binding overlap with MPEP | TMIII/TMVII interface | |
Stability at -20°C | 1 month |
Properties
IUPAC Name |
ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCTZFMSAHZQTR-KAMYIIQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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